4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine
Overview
Description
4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine is a chemical compound that features a unique structure combining an adamantane moiety with a chloropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine typically involves the reaction of adamantane derivatives with chloropyrimidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the adamantane derivative, followed by nucleophilic substitution with 6-chloropyrimidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The chloropyrimidine ring can be reduced to form corresponding amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amino-pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the chloropyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity. This dual functionality makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Adamantanone: Contains a ketone group attached to the adamantane ring.
2-((1r,3r,5r,7r)-Adamant-2-ylamino)ethyl carbamimidothioate: Contains a thiourea moiety and undergoes similar substitution reactions.
Uniqueness
4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine is unique due to its combination of an adamantane moiety with a chloropyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(2-adamantyl)-6-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c15-13-6-12(16-7-17-13)14-10-2-8-1-9(4-10)5-11(14)3-8/h6-11,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNDAQUMWVPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CC(=NC=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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